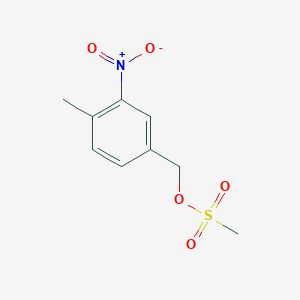
4-Methyl-3-nitrobenzyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitrobenzyl methanesulfonate is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Reagent in Chemical Reactions
4-Methyl-3-nitrobenzyl methanesulfonate serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its application is notable in:
- Nucleophilic Substitution Reactions : The compound can act as an electrophile, facilitating nucleophilic attacks by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
- Synthesis of Sulfonamides : It is used in the preparation of sulfonamide derivatives, which have significant biological activities.
Table 1: Summary of Synthetic Applications
| Application Type | Description |
|---|---|
| Nucleophilic Substitution | Forms new bonds through nucleophilic attacks |
| Synthesis of Sulfonamides | Prepares biologically active sulfonamide derivatives |
Medicinal Chemistry
Potential Anticancer Agent
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its role in inhibiting specific cancer cell lines, highlighting its potential as a lead compound for drug development.
Case Study: Anticancer Activity
In vitro studies demonstrated that modifications of this compound showed selective toxicity towards cancer cells while sparing normal cells. For instance, a derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making it a candidate for further research in infectious disease treatment.
Case Study: Efficacy Against Resistant Strains
In a study involving methicillin-resistant Staphylococcus aureus (MRSA), treatment with a derivative led to significant reductions in bacterial load and improved survival rates in infected animal models.
Table 3: Antimicrobial Activity Data
| Compound | Minimum Inhibitory Concentration (μg/mL) | Pathogen |
|---|---|---|
| Derivative A | 0.22 | Staphylococcus aureus |
| Derivative B | 0.25 | Staphylococcus epidermidis |
Coordination Chemistry
Recent studies have explored the use of this compound in coordination chemistry, particularly its role in binding with metal ions and facilitating catalytic reactions.
Binding Studies
Research has shown that this compound can form stable complexes with various metal ions, enhancing the catalytic efficiency of reactions involving hydrolysis and other transformations.
特性
分子式 |
C9H11NO5S |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
(4-methyl-3-nitrophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11NO5S/c1-7-3-4-8(5-9(7)10(11)12)6-15-16(2,13)14/h3-5H,6H2,1-2H3 |
InChIキー |
JKXXLEMCDCRSQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)COS(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














